Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a cyanovinyl group, and a dimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl or cyanovinyl derivatives.
Scientific Research Applications
Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for binding to the active site .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyanovinyl and dimethylphenyl groups.
Carbamic acid phenylmethyl ester: Another carbamate with a simpler structure.
Uniqueness
The presence of the cyanovinyl group, in particular, allows for unique substitution reactions that are not possible with simpler carbamates .
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl N-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]carbamate |
InChI |
InChI=1S/C19H18N2O2/c1-14-11-17(9-6-10-20)12-15(2)18(14)21-19(22)23-13-16-7-4-3-5-8-16/h3-9,11-12H,13H2,1-2H3,(H,21,22)/b9-6+ |
InChI Key |
WOVAGAPHICMNRX-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.